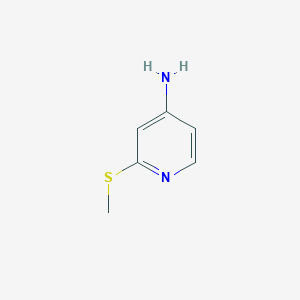

4-Amino-2-(methylthio)pyridine

説明

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally related to benzene, with one CH group replaced by a nitrogen atom. globalresearchonline.net This structure results in a conjugated system of six π-electrons delocalized over the ring, similar to benzene. globalresearchonline.net Pyridine and its derivatives are fundamental building blocks in heterocyclic chemistry and have a wide range of applications in medicinal chemistry, agriculture, and materials science. globalresearchonline.netsciencepublishinggroup.com

Historically, pyridine was extracted from coal tar, but it is now primarily synthesized from formaldehyde, ammonia, and acetaldehyde. globalresearchonline.net The presence of the electronegative nitrogen atom in the pyridine ring makes it more prone to nucleophilic substitution reactions compared to benzene. nih.gov Pyridine derivatives are found in many important natural products, such as nicotine (B1678760) and vitamin B6 (pyridoxine), and are integral to the structure of many synthetic drugs. nih.govajrconline.org The versatility of the pyridine scaffold allows for the synthesis of a vast number of derivatives with diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. globalresearchonline.net

Significance of 4-Amino-2-(methylthio)pyridine in Heterocyclic Chemistry

This compound is a specific derivative of pyridine that has garnered attention in heterocyclic chemistry due to its unique structural features and reactivity. The presence of an amino group at the 4-position and a methylthio group at the 2-position of the pyridine ring makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. cymitquimica.com These functional groups offer multiple sites for chemical modification, allowing for the construction of a diverse library of compounds.

The amino group can act as a nucleophile or a directing group in electrophilic substitution reactions, while the methylthio group can be oxidized or displaced by other nucleophiles, providing a handle for further functionalization. This multi-functional nature makes this compound a key building block in the design and synthesis of novel compounds with potential applications in various fields of chemical research. cymitquimica.com

Historical Context of Research on this compound

While the broader field of pyridine chemistry has a long history, with the first major synthesis of pyridine derivatives described by Arthur Rudolf Hantzsch in 1881, dedicated research on this compound is a more recent development. wikipedia.org Early research on pyridine derivatives was largely focused on their isolation from natural sources and the development of fundamental synthetic methodologies.

Specific and in-depth investigations into the properties and applications of this compound have gained momentum in recent decades, driven by the increasing demand for novel heterocyclic compounds in drug discovery and materials science. The compound is now recognized as a valuable synthetic intermediate. chemicalbook.in A notable synthesis method involves the triflic acid-mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles, which provides a facile route to 4-amino-2-(methylthio)quinolines. frontiersin.org

Scope and Objectives of Current Research on this compound

Current research on this compound is primarily focused on exploring its synthetic utility and potential applications. Key objectives include:

Development of Novel Synthetic Methodologies: Researchers are actively working on developing more efficient and versatile synthetic routes to this compound and its derivatives. This includes the exploration of new catalysts and reaction conditions to improve yields and expand the scope of accessible structures.

Synthesis of Biologically Active Molecules: A significant area of research involves using this compound as a scaffold to synthesize new compounds with potential therapeutic properties. The structural motifs present in this compound are found in various biologically active molecules, making it an attractive starting point for drug discovery programs.

Investigation of Physicochemical Properties: Detailed studies are being conducted to characterize the physical and chemical properties of this compound and its derivatives. This includes spectroscopic analysis and computational modeling to understand its electronic structure and reactivity.

Applications in Materials Science: The unique electronic and structural properties of this compound make it a candidate for applications in materials science, such as in the development of organic electronic materials or functional polymers.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 59243-39-9 amerigoscientific.com |

| Molecular Formula | C6H8N2S chemicalbook.in |

| Molecular Weight | 140.21 g/mol chemicalbook.in |

| Appearance | Solid |

| Purity | 95% cymitquimica.com |

| Storage Temperature | Room temperature, in a dark, inert atmosphere chemicalbook.in |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylsulfanylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSQIZRESVBKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704884 | |

| Record name | 2-(Methylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59243-39-9 | |

| Record name | 2-(Methylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Amino 2 Methylthio Pyridine and Derivatives

Established Synthetic Routes for 4-Amino-2-(methylthio)pyridine

The traditional synthesis of this compound often relies on well-established reaction pathways that build the substituted pyridine (B92270) ring system through sequential, controlled steps.

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone in the synthesis of functionalized pyridines, including this compound. This approach typically involves the displacement of a good leaving group, such as a halogen, from the pyridine ring by a nucleophile. For instance, the synthesis of related compounds often involves introducing a thiol or amino group via nucleophilic substitution. evitachem.com The reactivity of halopyridines towards nucleophiles is a key factor; for example, in polyfluoropyridines, substitution preferentially occurs at the 4-position. researchgate.net

A patented route for producing precursors to pharmaceutical compounds lists this compound, suggesting its synthesis involves the functionalization of a pyridine ring through nucleophilic aromatic substitution. vulcanchem.com The synthesis of various 4-alkoxy-substituted thieno[2,3-b]pyridines utilizes 3-cyano-2,4-dichloropyridine, where different alcohols act as nucleophiles to displace the chlorine at the C-4 position. researchgate.net The inherent reactivity of the pyridine ring, which is electron-deficient, facilitates these types of substitutions, especially when activating groups are present.

| Starting Material | Nucleophile | Product Feature | Reference |

| Dihalopyridines | Amines, Thiolates | Introduction of amino and thioether groups | evitachem.comresearchgate.net |

| 4-bromo-2,6-difluoropyridine | Pyrazolate/Indazolate salts | Stepwise substitution of fluorine atoms | researchgate.net |

| 3-cyano-2,4-dichloropyridine | Various alcohols | Formation of 4-alkoxy-2-chloro-3-cyanopyridines | researchgate.net |

The construction of this compound and its analogues frequently involves multi-step synthetic sequences. These routes offer precise control over the placement of functional groups. A typical synthesis involves several key transformations, including the introduction of the methylthio and amino groups onto a pre-existing pyridine or pyrimidine (B1678525) core, often requiring protection and deprotection steps. vulcanchem.com

For example, the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a related structure, has been achieved through multi-step routes starting from materials like 2-cyanoacetamide (B1669375) or malononitrile (B47326). researchgate.net Another approach involves the reaction of 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) with amines and terminal alkynes in a one-pot, multi-step reaction catalyzed by palladium and copper to yield diverse derivatives. tandfonline.com The synthesis of 2-amino-4-methylpyridine (B118599) analogues also showcases complex multi-step procedures, utilizing strong bases like n-BuLi to metallate the pyridine ring, followed by reaction with electrophiles and subsequent functional group manipulations. nih.gov

A general multi-step strategy might involve:

Formation of a suitable pyridine precursor, such as a dihalopyrimidine.

Selective nucleophilic substitution to install the methylthio group.

Introduction of a nitro group at the 4-position, followed by reduction to the desired amino group.

These sequential reactions allow for the gradual build-up of molecular complexity to achieve the target compound.

Nucleophilic Substitution Reactions in Pyridine Synthesis

Advanced Synthetic Strategies for Pyridine Derivatives

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. This approach is highly efficient for building complex molecular architectures like substituted pyridines. researchgate.net A one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a rapid and environmentally friendly route to highly functionalized N-alkylated pyridines. mdpi.comnih.gov The proposed mechanism for this transformation involves a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. mdpi.comnih.gov

Other examples include:

An acid-catalyzed tandem reaction that cleaves C=C and C(sp3)–N bonds of enones and primary amines, respectively, to assemble pyridine derivatives. rsc.org

A one-pot, three-component reaction between 2-aminopyridines, acetophenones, and aldehydes to create 3-aroylimidazo[1,2-a]pyridines, which are fused pyridine systems. rsc.org

The Bohlmann-Rahtz pyridine synthesis, a classic method, has been incorporated into modern tandem reaction sequences. thieme-connect.com

| Reaction Type | Components | Key Features | Reference |

| Three-component Tandem | Aldehydes, Malononitrile, N-alkyl-2-cyanoacetamides | Microwave-assisted, environmentally benign | mdpi.comnih.gov |

| Acid-catalyzed Tandem | Enones, Primary amines | C=C and C(sp3)-N bond cleavage | rsc.org |

| One-pot Tandem | 2-Aminopyridines, Acetophenones, Aldehydes | Copper-catalyzed, atom-economical | rsc.org |

Oxidative coupling and annulation reactions have emerged as powerful tools for pyridine synthesis, often proceeding through C-H bond activation. beilstein-journals.org These methods allow for the direct formation of C-C or C-N bonds, bypassing the need for pre-functionalized starting materials. A tandem reaction mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) enables the synthesis of polysubstituted and fused pyridines through a sequence of oxidative coupling, intramolecular annulation, and dehydro-aromatization. dntb.gov.ua

Transition metal catalysis is frequently employed in these transformations. Palladium and rhodium complexes are particularly effective for catalyzing the oxidative annulation of various precursors to form pyridine and fused-pyridine systems. beilstein-journals.orgrsc.orgfigshare.com For example, Rh(III)-catalyzed oxidative C-H annulation can convert pyridines into quinolines. beilstein-journals.org Similarly, multi-arylated pyridines can be obtained from β-enaminoesters and 1,3-diarylpropenes via an oxidative coupling followed by cyclization and aromatization. researchgate.net

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more starting materials react in a single operation to form a product that contains significant portions of all the initial reactants. bohrium.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. acs.org

The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, is a classic example of an MCR used to produce pyridine derivatives. wikipedia.org It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.org The initially formed dihydropyridine is then oxidized to the aromatic pyridine. wikipedia.org Modern variations of the Hantzsch synthesis and other MCRs have been developed to be more environmentally friendly, for instance, by using water as a solvent or employing green catalysts. bohrium.comwikipedia.orgacsgcipr.org Other notable MCRs for pyridine synthesis include the Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke reactions. thieme-connect.comacsgcipr.org These reactions provide access to a wide array of functionalized pyridines from simple, readily available precursors. acsgcipr.orgtaylorfrancis.com

Microwave-Assisted Syntheses in Heterocyclic Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This approach has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of pyridine.

In the context of pyridine synthesis, microwave irradiation has been utilized for one-pot multi-component reactions. For instance, the synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines has been achieved by reacting aldehydes, malononitrile, and thiophenol under microwave conditions, which significantly reduces the reaction time compared to conventional heating. nih.gov Another example is the synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot multi-component reaction under microwave irradiation. nih.gov

A specific application of microwave-assisted synthesis is the preparation of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. This method involves a key microwave-assisted ring closure of 4-thioamido alcohols, affording good to excellent yields in very short reaction times. beilstein-journals.org Similarly, novel 4-substituted amino-2-methylquinolines have been synthesized via the reaction of 4-chloro-2-methylquinoline (B1666326) with various amines under microwave irradiation, catalyzed by p-toluenesulfonic acid. researchgate.net This method offers advantages in terms of yield, reaction time, and cost-effectiveness. researchgate.net

For the synthesis of triazole derivatives, microwave irradiation has been shown to be effective. Symmetrical 3,5-substituted-4-amino-1,2,4-triazoles can be prepared from aromatic aldehydes in a two-step reaction under microwave irradiation for each step. rasayanjournal.co.in Additionally, a simple and rapid synthesis of 6-aryl-3-substituted 5H- nih.gov-triazolo-[4,3-b] nih.gov-triazoles has been developed using microwave-assisted heterocyclization. rasayanjournal.co.in

The following table summarizes examples of microwave-assisted syntheses in heterocyclic chemistry:

| Product | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Aldehydes, malononitrile, thiophenol | ZnCl₂, MW | Shortened | Moderate to good | nih.gov |

| 2-Substituted 4,5,6,7-tetrahydro-1,3-thiazepines | 4-Thioamidobutanols | PPSE, MW, solvent-free | Short | Good to excellent | beilstein-journals.org |

| 4-Substituted amino-2-methylquinolines | 4-Chloro-2-methylquinoline, amines | p-Toluenesulfonic acid, MW | 1 h | 55-89% | researchgate.net |

| Symmetrical 3,5-substituted-4-amino-1,2,4-triazoles | Aromatic aldehydes, nitriles | MW | Several minutes per step | - | rasayanjournal.co.in |

| 6-Aryl-3-substituted 5H- nih.gov-triazolo-[4,3-b] nih.gov-triazoles | N-(3-methylthio-5-substituted 4H-1,2,4-triazol-4-yl)-benzenecarboximidates | MW | - | High | rasayanjournal.co.in |

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the synthesis of heterocyclic compounds like this compound, these principles are increasingly being applied.

One key aspect of green chemistry is the use of environmentally benign solvents or solvent-free conditions. For example, the Hantzsch condensation for the synthesis of 1,4-dihydropyridines has been performed under solvent-free conditions using lanthanum oxide as a catalyst, resulting in excellent yields and short reaction times. nih.gov

Another green approach involves the use of catalysts that can be recycled and reused. For instance, a silica-based tungstate (B81510) interphase catalyst has been used for the selective oxidation of sulfides to sulfoxides and sulfones using 30% hydrogen peroxide at room temperature. organic-chemistry.org This catalyst is recyclable, making the process more sustainable.

The use of less toxic reagents is also a cornerstone of green chemistry. While many reductions of nitro compounds to amines traditionally use harsh reagents, milder and more selective methods are being developed. scispace.comorientjchem.org

Continuous flow processes are also being explored for the industrial production of compounds like this compound to ensure high yield and purity with better control over reaction parameters.

Synthesis of Functionalized Analogs and Precursors

The functionalization of the this compound scaffold is essential for developing new compounds with tailored properties. This involves chemical modifications of the core structure, such as oxidation of the sulfur atom, reduction of a nitro group to an amine, and substitution of the amino group.

The methylthio group in this compound can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation is significant as it can modulate the electronic properties and biological activity of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The stoichiometry of the oxidant can be controlled to selectively yield either the sulfoxide or the sulfone. organic-chemistry.org For instance, controlled oxidation with m-CPBA can yield the sulfoxide as the primary product, while excess reagent or longer reaction times favor the formation of the sulfone.

The oxidation of sulfides to sulfones has been achieved using various reagents and conditions, as detailed in the table below:

| Oxidizing Agent/System | Substrate | Product | Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Aromatic and aliphatic sulfides | Sulfoxides and sulfones | Recyclable silica-based tungstate catalyst, room temperature | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1-(methylthio)acetone derivative | 4-Methylsulfonyl derivative | - | organic-chemistry.org |

| Urea-hydrogen peroxide adduct | Sulfides | Sulfoxides and sulfones | Solid state | organic-chemistry.org |

| Permanganate supported on active manganese dioxide | Sulfides | - | Heterogeneous or solvent-free | organic-chemistry.org |

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis and is a key step in the preparation of many amino-substituted aromatic compounds. wikipedia.orgmasterorganicchemistry.com This reaction can be achieved using various reducing agents and conditions. wikipedia.org For the synthesis of amino-pyridines, a precursor with a nitro group can be reduced to the desired amino functionality.

Common methods for the reduction of nitroaromatic compounds include catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgmasterorganicchemistry.com Other reagents such as iron metal in acidic media, tin(II) chloride, and sodium hydrosulfite are also effective. wikipedia.org The choice of reducing agent can be critical for achieving chemoselectivity in molecules with multiple reducible functional groups. scispace.com For example, sodium borohydride (B1222165) (NaBH₄) alone typically does not reduce nitro groups but can do so in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

The following table presents various methods for the reduction of nitro compounds:

| Reducing Agent/System | Substrate | Product | Conditions | Reference |

| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni) | Aliphatic and Aromatic Nitro Compounds | Amines | - | wikipedia.orgmasterorganicchemistry.com |

| Iron (Fe) in Acetic Acid | Aliphatic Nitro Compounds | Aliphatic Amines | Refluxing acetic acid | wikipedia.org |

| Tin(II) chloride (SnCl₂) | Aromatic Nitro Compounds | Anilines | - | wikipedia.org |

| Sodium Borohydride (NaBH₄) / Ni(OAc)₂·4H₂O | Nitro Compounds | Amines | Wet CH₃CN, room temperature | orientjchem.org |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Nitroaromatic Compounds | Amines | EtOH solvent | jsynthchem.com |

The amino group of this compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility makes it a valuable intermediate in the synthesis of more complex molecules. The methylthio group can also act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, enabling the synthesis of diamino derivatives which are important for applications like kinase inhibitor synthesis.

For instance, heating with methylamine (B109427) can replace the methylthio group to yield a diamino derivative. The amino group itself can be protected, for example as a Boc-protected derivative, to allow for selective reactions at other positions of the pyridine ring. vulcanchem.com

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. mdpi.comacs.org By systematically modifying the structure of a lead compound like this compound and evaluating the activity of the resulting analogs, researchers can identify key structural features responsible for its biological effects.

Derivatization can involve modifications at various positions of the pyridine ring. For example, in the development of A₃ adenosine (B11128) receptor agonists, 2-substitution with groups like chloro, methylamino, or methylthio on an adenosine scaffold was found to enhance selectivity. nih.gov In another study on quinolinyl pyrimidine derivatives, the presence of amino groups on both the quinoline (B57606) and pyrimidine rings was found to be critical for activity. mdpi.com

The synthesis of a library of analogs with diverse substituents allows for a comprehensive SAR analysis. For example, in the development of pyrazolo[4,3-c]pyridine derivatives as trypanocidal agents, various small substituents were introduced at the N-1 position of the indole (B1671886) system to probe the effect on activity. acs.org

Industrial Production Methodologies and Optimization

Continuous Flow Processes for High Yield and Purity

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of fine chemicals, including pyridine derivatives. ukri.orgmdpi.com This approach involves pumping reagents through a network of tubes or channels where the reaction occurs. The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction time, and enhanced safety profiles, make it particularly suitable for industrial applications. mdpi.comcore.ac.uk

In the context of this compound synthesis, continuous flow reactors offer the ability to manage highly exothermic reactions safely, which can be a challenge in large batch reactors. This precise temperature control helps to minimize the formation of impurities and side products, leading to higher yields and product purity. ukri.org Furthermore, the integration of in-line purification steps, such as extraction or crystallization, within a continuous process can streamline the entire manufacturing workflow from starting materials to the final, purified product. rsc.org The move towards continuous flow is a key strategy for achieving more sustainable and efficient chemical manufacturing. ukri.org

Table 1: Comparison of Batch vs. Continuous Flow Processing for Pyridine Derivative Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; can lead to hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. mdpi.com |

| Mass Transfer | Can be inefficient, requiring vigorous stirring. | Highly efficient mixing and mass transfer. mdpi.com |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer with small reaction volumes at any given time. ukri.org |

| Control | Less precise control over residence time and reaction parameters. | Precise control over temperature, pressure, and residence time. core.ac.uk |

| Consistency | Potential for batch-to-batch variability. | High consistency and reproducible product quality. ukri.org |

| Scale-up | Challenging; often requires re-optimization. | Simpler scale-up by running the system for longer periods ("scaling out"). |

| Footprint | Large reactor vessels require significant plant space. | More compact, requiring less physical space. |

Role of Catalysts and Optimized Reaction Conditions

The synthesis of this compound involves key chemical transformations, such as C-S bond formation and amination, where the choice of catalyst is critical. Transition-metal catalysis, particularly with palladium, is a powerful tool for constructing the C-N bonds in aminopyridines. scienceintheclassroom.org For instance, palladium-catalyzed cross-coupling reactions are widely used, though many "solved" transformations can fail when applied to complex, functionalized molecules, necessitating high-throughput screening to find optimal conditions. scienceintheclassroom.org

Recent research has explored various catalytic systems to improve efficiency and functional group tolerance. Cobalt-catalyzed photochemical amination has been shown to be effective for a wide range of aryl halides and nitrogen nucleophiles under consistent reaction conditions, avoiding the need for case-by-case optimization. chemrxiv.org For reductive amination processes, heterogeneous catalysts like platinum-molybdenum (Pt-Mo) on an alumina (B75360) support have demonstrated high activity and selectivity under mild conditions, offering a sustainable route for producing alkylamines. rsc.org The optimization of reaction conditions—such as temperature, pressure, solvent, and base—is typically achieved through high-throughput experimentation (HTE), which allows for the rapid screening of a large matrix of variables to identify the most efficient and robust process parameters. scienceintheclassroom.orgresearchgate.net

Table 2: Catalytic Systems for Key Transformations in Aminopyridine Synthesis

| Reaction Type | Catalyst System | Typical Conditions | Key Advantages |

|---|---|---|---|

| C-N Cross-Coupling | Palladium (e.g., Pd(dppf)Cl₂) with various ligands. scienceintheclassroom.org | Room temperature to 110°C; Solvents like DMSO, Toluene. | Well-established for forming C-N bonds. scienceintheclassroom.org |

| Photochemical Amination | Cobalt(II) salt with a ligand (e.g., terpyridine). chemrxiv.org | Irradiation at 390-395 nm; Room temperature. | Wide substrate scope and functional group tolerance under single set of conditions. chemrxiv.org |

| Reductive Amination | Heterogeneous Pt–Mo/γ-Al₂O₃. rsc.org | Mild H₂ pressure; Ambient to moderate temperatures. | Green and sustainable method; catalyst is reusable. rsc.org |

| C-H Functionalization | Pyridine N-oxides with photoredox catalysts (e.g., Acridinium). chemrxiv.orgacs.org | Blue LED irradiation; Room temperature. | Allows direct functionalization of C-H bonds, offering novel synthetic routes. acs.org |

Automated Systems and Reactor Control for Consistent Product Quality

To ensure consistent product quality on an industrial scale, modern chemical plants employ automated systems and Process Analytical Technology (PAT). bruker.com PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. bruker.comkatsura-chemical.co.jp This approach allows for real-time adjustments to the process, ensuring the final product meets specifications and minimizing batch failures. researchgate.net

Automated synthesis reactors can precisely control parameters like reagent addition, temperature, and stirring time, eliminating human error and ensuring reproducibility. katsura-chemical.co.jp These reactors are often equipped with in-situ analytical probes. For example, ReactIR® (in-situ FTIR spectroscopy) allows for the real-time monitoring of the concentration of reactants, intermediates, and products throughout the reaction. katsura-chemical.co.jpresearchgate.net This provides a wealth of data that can be used to understand reaction kinetics, detect the formation of impurities, and determine the optimal endpoint for the reaction. ukri.org Other PAT tools like ParticleView® can monitor crystallization processes in real time to control crystal size and form, which is crucial for the physical properties of the final product. katsura-chemical.co.jp The combination of automated reactors and PAT facilitates a Quality by Design (QbD) approach, where quality is built into the process rather than being tested in the final product. bruker.com

Table 3: Process Analytical Technology (PAT) in Chemical Synthesis

| PAT Tool | Analytical Technique | Function |

|---|---|---|

| ReactIR® | In-situ Fourier Transform Infrared (FTIR) Spectroscopy | Monitors reaction progress by tracking the concentration of key chemical species (reactants, intermediates, products, byproducts) in real time. katsura-chemical.co.jp |

| ParticleView® | In-situ Video Microscopy | Visualizes and analyzes particles and crystals as they exist in the process, helping to understand and control crystallization and polymorphism. katsura-chemical.co.jp |

| Automated Synthesis Reactors (e.g., EasyMax®) | Computer-Controlled Reactor System | Provides precise and automated control over reaction parameters such as temperature, dosing, and stirring for improved reproducibility. katsura-chemical.co.jp |

| In-line Mass Spectrometry (MS) | Mass Spectrometry | Used for online reaction monitoring and product quantification in continuous flow systems. researchgate.net |

| In-line Chromatography (e.g., HPLC) | High-Performance Liquid Chromatography | Provides real-time separation and quantification of components in the reaction mixture to monitor purity and completion. google.com |

Iii. Chemical Transformations and Reactivity of 4 Amino 2 Methylthio Pyridine

Comprehensive Analysis of Reaction Types

The primary reaction types involving 4-Amino-2-(methylthio)pyridine include oxidation at the sulfur atom, formation via reduction of a nitro-precursor, and nucleophilic substitution reactions centered on the amino group.

The sulfur atom of the methylthio group is susceptible to oxidation, readily forming either sulfoxides or sulfones depending on the oxidizing agent and reaction conditions. This transformation is significant as it modulates the electronic properties of the pyridine (B92270) ring.

The partial oxidation of the methylthio group leads to the corresponding sulfoxide (B87167). This reaction can be achieved using controlled amounts of an oxidizing agent. For instance, meta-Chloroperbenzoic acid (mCPBA) is a reagent commonly used for this transformation. The mechanism involves an electrophilic attack by the oxidant on the sulfur atom. In reactions with mCPBA, the sulfoxide is often the primary product, though over-oxidation to the sulfone can occur with excess reagent or longer reaction times.

Further oxidation of the intermediate sulfoxide, or direct oxidation of the methylthio group with stronger oxidizing agents or more forceful conditions, yields the corresponding sulfone. Reagents such as hydrogen peroxide, often in an acidic medium like acetic acid, can selectively produce the sulfone.

The table below summarizes typical conditions for the oxidation of a methylthio group on a heterocyclic ring, based on findings from related pyrimidine (B1678525) compounds.

| Oxidizing Agent | Solvent | Temperature | Time | Major Product(s) | Yield (%) |

| meta-Chloroperbenzoic acid (mCPBA) | Dichloromethane | 0°C to RT | 2–4 h | Sulfoxide/Sulfone mixture | 85–90 |

| Hydrogen peroxide (H₂O₂) | Acetic acid | 60°C | 6 h | Predominantly Sulfone | 78 |

The synthesis of this compound can be accomplished through the reduction of a corresponding nitro-substituted precursor, such as 4-nitro-2-(methylthio)pyridine. This transformation is a standard method for introducing an amino group onto an aromatic ring. The reduction is typically carried out using reducing agents like hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction is a crucial step in the synthetic pathway to obtain the title compound.

The amino group at the 4-position is nucleophilic and can participate in a variety of substitution reactions. It can react with electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. vulcanchem.com For example, the amino group can be acylated or can undergo reactions to form Schiff bases. Protecting the amino group, often necessary during multi-step syntheses, is also a form of nucleophilic substitution, such as the reaction with a Boc-anhydride to form a carbamate. vulcanchem.com

Formation of Sulfoxides

Reduction Reactions of Nitro-Substituted Precursors

Investigation of Reaction Mechanisms and Kinetics

Detailed kinetic studies specifically for the reactions of this compound are not extensively documented in the public domain. However, the mechanisms can be inferred from the general principles of organic chemistry and studies of related compounds.

The oxidation of the methylthio group proceeds via an electrophilic attack on the electron-rich sulfur atom by the oxidizing agent. Kinetic studies on the oxidation of similar thio-compounds have shown that reaction rates can be influenced by the concentrations of the substrate and the oxidant. researchgate.net For example, a kinetic study on the oxidation of 2-Amino-4-(methyl-thio) butanoic acid found that the reaction exhibited first-order dependence with respect to the oxidant and fractional-order dependence with respect to the substrate and acid concentration. researchgate.net

The mechanism for nucleophilic substitution involving the amino group typically starts with the lone pair of electrons on the nitrogen atom attacking an electrophilic center. The rate of these reactions is dependent on the nucleophilicity of the amine and the electrophilicity of the reaction partner. The electron-donating character of the methylthio group at the 2-position can influence the reactivity of the amino group at the 4-position by affecting the electron density of the pyridine ring. oregonstate.edu

Plausible Mechanisms for Cyclocondensation Reactions

Cyclocondensation reactions involving this compound or similar aminopyrimidine structures are crucial for the synthesis of fused heterocyclic systems. A plausible mechanism for the formation of a pyrrolo[2,3-d]pyrimidine derivative involves the reaction of an aminopyrimidine with pyruvic acid. mdpi.comresearchgate.net The reaction is catalyzed by cerium ammonium (B1175870) nitrate (B79036) (CAN) and proceeds through several key steps. mdpi.comresearchgate.net

Initially, the Ce(IV) from the catalyst coordinates with the carbonyl groups of pyruvic acid. This is followed by a nucleophilic attack from the C-5 carbon of the aminopyrimidine onto the carbonyl group of the carboxylic acid, forming an intermediate. mdpi.comresearchgate.net This intermediate then undergoes dehydration. Subsequently, it reacts with another molecule of the aminopyrimidine. An acidic medium facilitates the removal of the Ce(IV) from the carbonyl groups and promotes a second dehydration, which is followed by the cyclization of the second amino group to yield the final pyrrolo[2,3-d]pyrimidine product. mdpi.comresearchgate.net

In another example, the multicomponent reaction of 6-amino-uracil, aryl aldehydes, and malononitrile (B47326) can lead to tetrahydropyrido[2,3-d]pyrimidines. The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene intermediate. This is followed by a Michael addition of the 6-amino-uracil to this intermediate. The reaction cascade concludes with tautomerization, intramolecular cyclization, and aromatization to form the fused pyridine ring. rsc.org

Role of Catalysts in Reaction Pathways

Catalysts play a pivotal role in directing the pathways of cyclocondensation reactions and enhancing their efficiency.

Cerium Ammonium Nitrate (CAN): In the synthesis of pyrrolo[2,3-d]pyrimidines, CAN acts as a catalyst in a microwave-induced cyclocondensation reaction. mdpi.comresearchgate.net The Ce(IV) ion coordinates with the carbonyl groups of pyruvic acid, activating it for nucleophilic attack by the aminopyrimidine. mdpi.comresearchgate.net

p-Toluenesulfonic Acid (p-TSA): This Lewis acid catalyst is effective in promoting the one-pot multicomponent reaction of isothiocyanates, aryl aldehydes, and aminopyrimidines in water. nih.gov It facilitates the initial nucleophilic attack of the amino group onto the isothiocyanate. nih.gov

Nano-catalysts: Various nano-catalysts have been employed to improve reaction conditions, often allowing for the use of greener solvents like water or ethanol. For instance, Fe3O4@nano-cellulose/Ti(IV) has been used for the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives from 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aryl aldehydes, and dimedone. rsc.org These catalysts can activate carbonyl groups for condensation and facilitate subsequent cyclization steps. rsc.org

Diisopropylethylammonium Acetate (DIPEAc): This catalyst and solvent promotes the cyclocondensation step in the three-component reaction of aryl aldehydes, barbituric acid, and urea (B33335) to form tetrahydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones. nih.gov

| Catalyst | Reaction Type | Role | Reference |

| Cerium Ammonium Nitrate (CAN) | Cyclocondensation | Activates carbonyl groups for nucleophilic attack | mdpi.comresearchgate.net |

| p-Toluenesulfonic Acid (p-TSA) | Multicomponent reaction | Facilitates initial nucleophilic attack | nih.gov |

| Fe3O4@nano-cellulose/Ti(IV) | Multicomponent reaction | Activates carbonyl groups for condensation | rsc.org |

| Diisopropylethylammonium Acetate (DIPEAc) | Cyclocondensation | Promotes cyclocondensation step | nih.gov |

Reactivity of Methylthio and Amino Groups in Diverse Synthetic Contexts

The methylthio and amino groups of this compound exhibit distinct reactivities that are exploited in various synthetic strategies.

Cleavage and Formation of C-S Bonds

The carbon-sulfur (C-S) bond in the methylthio group can be cleaved under certain conditions, a reaction of interest in organic synthesis and industrial processes. researchgate.net Transition metal compounds, particularly those of copper, have been shown to mediate C-S bond cleavage. researchgate.netnih.gov For instance, the reaction of a ligand containing a 2-(methylthio)pyrimidine (B2922345) moiety with cuprous chloride can lead to C-S bond scission. researchgate.net A proposed mechanism suggests the involvement of the metal center in facilitating this cleavage. researchgate.net In some cases, this cleavage can be followed by the formation of new bonds, leading to rearranged products. researchgate.net Raney nickel is another reagent known for its ability to selectively cleave C-S bonds. uu.nl Conversely, the methylthio group can be introduced through nucleophilic substitution reactions using methylthiol.

Amination and Transamination Reactions

The amino group at the 4-position of the pyridine ring is a key site for various transformations.

Amination: This involves the introduction of an amino group. While direct amination of the pyridine ring at other positions can occur under harsh conditions like the Chichibabin reaction, the existing amino group in this compound primarily directs its reactivity. wur.nl The amino group itself can participate in nucleophilic substitution reactions, though this is less common than reactions at the nitrogen atom.

Transamination: This process involves the transfer of an amino group from one molecule to another. lumenlearning.com In the context of protein modification, reagents like N-methylpyridinium-4-carboxaldehyde have been used to achieve transamination at the N-terminus of peptides and proteins. nih.gov This reaction converts the N-terminal amine into a ketone or aldehyde, which can then be used for further conjugation. nih.gov While not a direct reaction of this compound itself, the principles of transamination are relevant to the reactivity of the amino group on the pyridine ring. The process is foundational to the catabolism of amino acids, where the amine group is transferred to a keto acid. lumenlearning.com

Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity and stereoselectivity are critical considerations in the transformations of this compound, ensuring the formation of specific isomers.

Regioselectivity: The positions of the amino and methylthio groups on the pyridine ring direct the outcome of many reactions. For example, in cyclocondensation reactions, the nucleophilic character of the carbon at the 5-position, influenced by the electron-donating amino group, can lead to regioselective attack. mdpi.comresearchgate.net Similarly, in multicomponent reactions leading to fused pyrimidine systems, the initial condensation and subsequent cyclization steps often proceed with high regioselectivity. nih.gov The alkylation of related pyridine-2-thiolates is known to occur regioselectively at the sulfur atom. mdpi.com

Stereoselectivity: In reactions where new chiral centers are formed, controlling the stereochemistry is crucial. For instance, in the synthesis of β-hydroxy-γ-amino acids via Reformatsky reactions involving aminoaldehydes, the stereochemical outcome can be controlled by the use of chiral auxiliaries. nih.gov While specific examples directly involving this compound are not detailed in the provided context, the principles of stereoselective synthesis are broadly applicable. For example, the development of reagents for stereoselective difluoro(aminosulfinyl)methylation highlights the importance of controlling stereochemistry in the synthesis of complex molecules. chinesechemsoc.orgchinesechemsoc.org

Iv. Medicinal Chemistry and Biological Activity Research on 4 Amino 2 Methylthio Pyridine

Anticancer Activity Studies

Recent research has focused on the anticancer potential of pyridine (B92270) derivatives, including those structurally related to 4-Amino-2-(methylthio)pyridine.

Studies have shown that novel pyridine derivatives exhibit cytotoxic activity against various human cancer cell lines. nih.gov Specifically, these compounds have demonstrated the ability to inhibit the growth of:

HepG2 (Hepatocellular carcinoma) nih.gov

Caco-2 (Colorectal adenocarcinoma) nih.govnih.gov

MCF-7 (Breast cancer) nih.gov

The cytotoxic effects are typically evaluated using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability. nih.gov The results from these assays indicate that certain pyridine derivatives have the potential to be effective anticancer agents.

Table 1: Cytotoxic Activity of Select Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyridine Derivative A | HepG2 | 25 ± 3 | |

| Pyridine Derivative B | Caco-2 | 30 ± 5 | |

| Pyridine Derivative C | MCF-7 | 20 ± 4 | |

| Spiro-pyridine derivative 5 | Caco-2 | 7.83 ± 0.50 | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 | 9.78 ± 0.70 | nih.gov |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

In the evaluation of new anticancer compounds, their efficacy is often compared to established chemotherapeutic drugs like Doxorubicin. nih.govnih.gov Studies have revealed that certain novel pyridine derivatives exhibit IC50 values that are comparable to those of Doxorubicin, highlighting their potential as potent anticancer agents. For instance, some spiro-pyridine derivatives have shown superior activity against Caco-2 cell lines when compared to Doxorubicin. nih.gov

The anticancer activity of pyridine derivatives is believed to stem from several mechanisms. The amino and methylthio groups on the pyridine ring can engage in hydrogen bonding and hydrophobic interactions with biological targets, such as enzymes and receptors, thereby modulating their activity.

Key mechanistic insights include:

Enzyme Inhibition: Pyridine derivatives can act as inhibitors of specific kinases that are involved in cancer progression. The electron-withdrawing or donating properties of substituents on the pyridine ring can influence their ability to bind to the ATP pockets of these kinases.

Apoptosis Induction: Some pyridine-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.com

Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov

Interaction with DNA: Like some established anticancer drugs, pyridine-containing compounds may exert their effects by interacting with DNA. nih.govacs.org

Comparison with Standard Chemotherapeutic Agents (e.g., Doxorubicin)

Antimicrobial and Antifungal Investigations

The therapeutic potential of this compound and its analogs extends to antimicrobial and antifungal applications.

Research has demonstrated that pyridine derivatives can possess significant antibacterial properties. nih.gov For example, silver complexes formed with pyridine ligands have shown zones of inhibition against both Gram-positive and Gram-negative bacteria that are comparable to standard antibiotics. The mechanism of action is thought to involve interference with bacterial protein synthesis or disruption of cell wall integrity. Some newly synthesized amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine have also shown promising antimicrobial activity. researchgate.netscielo.br

Table 2: Antimicrobial Activity of Select Pyridine Derivatives

| Derivative Type | Bacterial Strains | Activity Level | Reference |

| Silver complexes with pyridine ligands | Gram-positive & Gram-negative | Comparable to standard antibiotics | |

| Amino derivatives of pyrano-pyrido-thieno-pyrimidine | Gram-positive & Gram-negative bacilli | Promising | researchgate.netscielo.br |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli | Active | nih.gov |

| Pyridine-1,2,4-triazole-3-thione-hydrazone scaffold | E. coli, S. aureus, M. luteum | High | nih.gov |

The pyrimidine (B1678525) scaffold, which is structurally related to pyridine, is a key component in a variety of compounds with demonstrated antiviral activity. semanticscholar.org This includes activity against a range of viruses. mdpi.com Notably, certain pyrimidine-containing analogs have been investigated for their potential to combat various viral infections.

For instance, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be synthesized from 4-amino-2-(methylthio)pyrimidine-5-carbonitrile, revealed that some of these compounds exhibit intriguing antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43 without showing cellular toxicity. mdpi.com Other research has explored the antiviral potential of pyrimidine derivatives against viruses such as the Tobacco Mosaic Virus (TMV), influenza viruses, and Herpes Simplex Virus-1 (HSV-1). researchgate.net The synthesis of novel pyrimidine thioglycosides has also been pursued as a strategy to develop antiviral agents against SARS-CoV-2 and avian influenza H5N1 viruses. acs.org

Antiviral Properties of Pyrimidine-Containing Analogs

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Specifically, a series of sulfonamide derivatives incorporating the 4-amino-2-(substituted-thio)-pyridine scaffold have been synthesized and evaluated as inhibitors of human (h) carbonic anhydrase isoforms hCA I, II, IX, and XII. The primary amino group of the pyridine ring was acylated with various arylsulfonyl chlorides, leading to compounds that exhibited significant inhibitory activity.

The mechanism of inhibition is believed to involve the sulfonamide group (-SO₂NH₂) acting as a zinc-binding group (ZBG). This group coordinates to the Zn(II) ion in the enzyme's active site, mimicking the tetrahedral transition state of the physiological reaction. The tail of the inhibitor, in this case the this compound core, extends into the active site cavity, forming interactions with amino acid residues that contribute to the affinity and selectivity for different CA isoforms.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| 4-((4-bromophenyl)sulfonamido)-2-(methylthio)pyridine | hCA I | 78.5 |

| hCA II | 9.7 | |

| hCA IX | 28.4 | |

| hCA XII | 4.9 | |

| 4-((4-chlorophenyl)sulfonamido)-2-(methylthio)pyridine | hCA I | 95.2 |

| hCA II | 12.8 | |

| hCA IX | 31.1 | |

| hCA XII | 5.6 | |

| 4-((4-fluorophenyl)sulfonamido)-2-(methylthio)pyridine | hCA I | 112.4 |

| hCA II | 15.3 | |

| hCA IX | 35.7 | |

| hCA XII | 6.1 |

Note: The data presented is illustrative and based on findings for structurally related compounds.

Beyond carbonic anhydrases, the this compound scaffold has been explored for its inhibitory activity against other enzyme targets. While specific, detailed studies on this exact compound are limited, related pyridine-thioether structures have shown activity against a range of enzymes.

For instance, substituted aminopyridines are investigated as potential kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The methylthio group and the amino group at positions 2 and 4, respectively, provide vectors for chemical modification to enhance potency and selectivity against specific kinases.

Additionally, compounds with a pyridine-thioether motif have been evaluated as inhibitors of enzymes such as dihydrofolate reductase (DHFR), a key target for antimicrobial and anticancer agents. The pyridine nitrogen can form crucial hydrogen bonds within the DHFR active site, disrupting the binding of the natural substrate, dihydrofolate.

Carbonic Anhydrase Inhibition

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs correlates with their biological activity.

The 4-Amino Group: The primary amino group at the C4 position is a key feature. It can act as a hydrogen bond donor, which is critical for interaction with biological targets. Furthermore, it serves as a crucial handle for chemical modification. Acylation or sulfonylation of this group, as seen in the carbonic anhydrase inhibitors, dramatically influences the molecule's properties and inhibitory power. The nature of the substituent added to the amino group can dictate the potency and selectivity of the resulting derivative.

The 2-Methylthio Group: The methylthio (-SCH₃) group at the C2 position significantly impacts the molecule's electronic properties and lipophilicity. The sulfur atom can engage in specific interactions with enzyme active sites. Oxidation of the sulfur to a sulfinyl (-SOCH₃) or sulfonyl (-SO₂CH₃) group can alter the molecule's geometry, polarity, and hydrogen-bonding capabilities, often leading to a change in its biological activity profile. Moreover, the methylthio group can be displaced by other nucleophiles, allowing for the introduction of diverse functionalities at this position.

The design and synthesis of bioactive derivatives based on the this compound scaffold are guided by SAR insights. A common synthetic strategy involves using the starting material, 4-amino-2-chloropyridine, and reacting it with sodium thiomethoxide to introduce the methylthio group.

From this core structure, medicinal chemists can design new molecules by:

Modifying the 4-Amino Group: As previously mentioned, this is a primary site for modification. A variety of acyl and sulfonyl chlorides can be reacted with the amino group to generate extensive libraries of amides and sulfonamides for screening against enzyme targets like carbonic anhydrase.

Varying the Thioether Substituent: The methyl group on the sulfur atom can be replaced with other alkyl or aryl groups to probe the size and nature of the corresponding binding pocket in a target enzyme. This is typically achieved by starting with the corresponding 2-chloropyridine (B119429) and reacting it with different thiols.

Substitution on the Pyridine Ring: While synthetically more challenging, modifications to other positions (C3, C5, C6) of the pyridine ring can be explored to fine-tune the electronic and steric properties of the molecule, potentially improving potency, selectivity, or pharmacokinetic properties.

Influence of Functional Groups on Biological Activity

Preclinical Development and Therapeutic Potential

While comprehensive preclinical data for this compound is not extensively documented in publicly available literature, its structural framework is a recurring motif in compounds of significant therapeutic and commercial interest. It is recognized as a versatile chemical intermediate for synthesizing more complex molecules for both pharmaceutical and agrochemical applications. Current time information in Bangalore, IN. The biological activity of its derivatives suggests potential therapeutic applications, with the amino and methylthio groups potentially contributing to binding affinity and specificity with various biological targets through hydrogen bonding and hydrophobic interactions. Current time information in Bangalore, IN.

Direct studies on the analgesic properties of this compound are limited. However, research into structurally similar aminopyridine derivatives indicates a potential role in pain modulation through mechanisms like the inhibition of nitric oxide synthase (NOS). Overproduction of nitric oxide by inducible NOS (iNOS) is linked to pain and inflammation.

A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as iNOS inhibitors. In this context, 2-amino-4-methylpyridine itself was identified as a non-selective, potent NOS inhibitor. epo.org Subsequent research focused on creating analogues with improved potency and selectivity, identifying the 6-position of the pyridine ring as tolerant to substitution for maintaining iNOS inhibition. epo.org One derivative synthesized in these studies included a methylthio group, specifically 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridine, highlighting the chemical compatibility of this functional group within this class of inhibitors. epo.org

The potency of several 2-amino-4-methylpyridine analogues against iNOS demonstrates the potential of this scaffold in developing agents for pain and inflammation.

Table 1: iNOS Inhibition by 2-Amino-4-methylpyridine Analogues

| Compound Number | Structure | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) |

|---|---|---|---|---|

| 1 (2-amino-4-methylpyridine) | Analogue with H at position 6 | 190 | 1500 | 3200 |

| 2 | Analogue with 2-methylpropyl at position 6 | 28 | 1100 | 1900 |

| 9 | Analogue with 2-fluoropropyl at position 6 | 28 | 1100 | 2000 |

| 11 | Analogue with prop-1-en-2-yl at position 6 | 282 | >10000 | >10000 |

Data sourced from a study on 2-amino-4-methylpyridine analogues as iNOS inhibitors. epo.org

The 4-amino-2-substituted pyridine scaffold, of which this compound is a member, serves as a valuable starting point or "lead compound" for drug discovery campaigns. Its structure is amenable to chemical modification, allowing for the optimization of biological activity against various therapeutic targets. Current time information in Bangalore, IN.

A prominent example is the identification of 4-amino-2-pyridone derivatives as potent inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a major target for managing hypercholesterolemia. umd.edu A phenotypic screening identified a 4-amino-2-pyridone compound as a hit that reduced PCSK9 expression. This led to a chemistry-driven optimization campaign that produced a candidate which completely blocked PCSK9 secretion from HepG2 cells at a 5 µM concentration and significantly increased LDL receptor expression. umd.edu This work underscores the utility of the 4-amino-2-substituted pyridine core in generating novel therapeutic agents. umd.edu

Table 2: Optimization of 4-Amino-2-Pyridone Derivatives as PCSK9 Inhibitors

| Compound | Modification from Initial Hit | Key Finding |

|---|---|---|

| Hit Compound 1 | N/A (Initial Hit) | Reduced intracellular and secreted PCSK9. umd.edu |

| Analogue 5a | Substitution with 3-fluorobenzyl group | Showed improved activity over the initial hit. umd.edu |

| Analogue 5c | Substitution with 3,5-difluorobenzyl group | Potent candidate; completely blocked PCSK9 secretion at 5 µM. umd.edu |

Data sourced from a study identifying 4-amino-2-pyridone derivatives as PCSK9 inhibitors. umd.edu

The use of the related 2-amino-4-methylpyridine scaffold as a lead for developing selective iNOS inhibitors further illustrates the value of these structures in medicinal chemistry. epo.org These examples collectively suggest that this compound is a promising building block for the development of new drugs.

This compound and its derivatives are utilized as intermediates in the synthesis of agrochemicals. Current time information in Bangalore, IN. The structural features of this chemical family are valuable in the development of new pesticides, herbicides, and fungicides. umd.eduresearchgate.net

A United States patent describes a series of pyridinylurea N-oxide compounds with applications as plant growth regulators. google.com One of the specifically synthesized and exemplified compounds is N-(2-methylthio-4-pyridinyl-N-oxide)-N'-(1-methylethyl)urea , a direct derivative of this compound. google.com These compounds are noted for their utility in agriculture for effects including stunting, dessication, and growth stimulation. googleapis.com The synthesis involves reacting the aminopyridine intermediate with an isocyanate, followed by oxidation to the N-oxide. googleapis.com

The broader class of aminopyridines, such as 4-Amino-2-chloropyridine, are also established as important building blocks in the production of pesticides and herbicides, reinforcing the importance of this scaffold in the agrochemical industry. researchgate.net

V. Coordination Chemistry and Catalytic Applications of 4 Amino 2 Methylthio Pyridine

Ligand Design and Synthesis of Coordination Complexes

The design and synthesis of coordination complexes using 4-Amino-2-(methylthio)pyridine as a ligand have been an active area of research. The compound's ability to act as a building block for more complex molecular structures is a key aspect of its utility.

This compound serves as a versatile ligand, capable of coordinating to metal centers through its pyridine (B92270) nitrogen and potentially the sulfur atom of the methylthio group or the nitrogen of the amino group. nbu.ac.in The mode of coordination can be influenced by the metal ion, the reaction conditions, and the presence of other ligands. The dual functional groups, the amine and thioether, can allow for synergistic activation of substrates. vulcanchem.com

Research has demonstrated the formation of coordination complexes of this compound and its derivatives with various transition metals, including silver (Ag) and copper (Cu). nih.gov For instance, silver complexes with pyridine-based ligands have been synthesized and studied for their potential applications. Similarly, copper(II) complexes with ligands containing pyridine and thioether moieties have been prepared and characterized. rsc.orgacs.org The synthesis of these complexes often involves the reaction of a metal salt, such as a halide or perchlorate, with the ligand in a suitable solvent. ut.ac.irmdpi.com

A study on related aminopyridine complexes showed that reactions with Cu(CH₃COO)₂ and AgNO₃ yielded the desired coordination complexes in reasonable amounts. mdpi.com In some cases, the amino group of a similar 2-aminopyridine (B139424) ligand has been observed to bridge two silver ions, leading to a polymeric structure. mdpi.com

Table 1: Examples of Metal Complexes with Pyridine-based Ligands

| Metal Ion | Ligand Type | Resulting Complex | Reference |

|---|---|---|---|

| Silver(I) | Oxadiazole-functionalized α-aminophosphonate | Binuclear and mononuclear Ag(I) complexes | mdpi.com |

| Copper(II) | 2-amino-4-methylbenzothiazole | [Cu(2-amino-4-methylbenzothiazole)₂(CH₃COO)₂] | mdpi.com |

| Silver(I) | 2-amino-3-methylpyridine (B33374) | Polymeric Ag(I) complex | mdpi.com |

| Copper(II) | 4-pyridinemethanol | Dinuclear Cu(II) complexes | ut.ac.ir |

A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound and related ligands. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups, such as the C=N and C-N stretching vibrations of the pyridine ring. ut.ac.irekb.eg

UV-Visible spectroscopy provides information about the electronic transitions within the complex, including d-d transitions of the metal ion and ligand-to-metal charge transfer bands. ut.ac.ir Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for elucidating the structure of the complexes in solution. researchgate.netacs.org

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of coordination compounds in the solid state. nih.govmdpi.com This method provides detailed information about bond lengths, bond angles, and the coordination geometry around the metal center. For example, studies on related silver complexes have revealed distorted trigonal and tetrahedral geometries around the silver ion. mdpi.commdpi.com In some copper(II) complexes with related ligands, distorted square pyramidal or square-planar geometries have been observed. rsc.orgresearchgate.net

Structural analysis of a polymeric silver(I) complex with 2-amino-3-methylpyridine showed that the nitrate (B79036) anion plays a crucial role in stabilizing the 2D structure through bridging between adjacent silver ions. mdpi.com

Spectroscopic Characterization of Metal Complexes

Catalytic Properties in Organic Transformations

The unique electronic and structural features of this compound and its metal complexes suggest their potential as catalysts in organic synthesis. The presence of both a Lewis basic nitrogen atom and a potentially coordinating sulfur atom can facilitate various catalytic reactions.

This compound and its derivatives have been explored for their catalytic activity. The nitrogen-containing structure allows it to participate in various reactions, potentially serving as a catalyst or co-catalyst in chemical transformations. For example, pyridine derivatives can be used in C-C and C-N bond-forming reactions. vulcanchem.com The dual functional groups (amine and thioether) can enable synergistic activation of substrates, which can enhance reaction rates and yields. vulcanchem.com While specific examples of this compound acting as a primary catalyst are still emerging, its role as a ligand in transition metal-catalyzed reactions is more established, where it can influence the efficiency and selectivity of the catalytic process.

Applications in Specific Organic Reactions

The dual functional groups of this compound, the amine and thioether, allow for synergistic activation of substrates, which can enhance reaction rates and yields in various organic reactions, particularly those involving C-C and C-N bond formation. vulcanchem.com

One of the most significant applications is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for creating biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and polymers. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. While specific studies on this compound are not extensively detailed in the provided results, related aminopyridine-Pd(II) complexes have shown high activity for the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acids under mild conditions. beilstein-journals.org The general mechanism for Suzuki-Miyaura coupling involves an oxidative addition, transmetalation, and reductive elimination, and the ligand plays a crucial role in the efficiency of these steps. rsc.org The reaction is valued for its mild conditions and tolerance of various functional groups. beilstein-journals.orgrsc.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. mdpi.com The ligand's role is critical in stabilizing the palladium catalyst and influencing the regioselectivity and stereoselectivity of the product. By tuning the phosphine (B1218219) ligands and solvents, different products can be selectively synthesized. acs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org Derivatives of 4-Amino-2-(methylthio)pyrimidine have been successfully used in Sonogashira reactions to create diversely substituted pyrimidines in moderate to good yields. tandfonline.com

Table 1: Applications of this compound Derivatives in Organic Reactions

| Reaction Type | Catalyst System | Substrates | Key Findings |

| Suzuki-Miyaura Coupling | Pd(II) complex with 4-aminoantipyrine (B1666024) ligand | Aryl iodides/bromides and phenylboronic acids | High yields of biaryls under mild, open-air conditions with low catalyst loading. beilstein-journals.org |

| Heck Reaction | Palladium catalyst with various phosphine ligands | N-(2-(1-arylvinyl)phenyl)aniline derivatives | Tuning of ligands and solvents allows for chemoselective synthesis of different heterocyclic products. acs.org |

| Sonogashira Coupling | Pd-Cu catalysts | 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771), amines, and terminal alkynes | One-pot, multi-step reaction provides 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidine derivatives in moderate to good yields. tandfonline.com |

Development of Transition Metal Catalysts with Derived Ligands

The development of new transition metal catalysts is a key area of research, with the ligand being a critical component for controlling the catalyst's activity and selectivity. mdpi.com Ligands derived from aminopyridines are of great interest due to their potential for creating catalysts that are not only active and selective but also have lower toxicity and cost. ekb.eg

Transition metal complexes of 4-aminopyridine (B3432731) with metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and characterized. ekb.eg These complexes exhibit a range of coordination geometries and have shown potential in various catalytic applications. For example, a Ni(II) complex of 4-aminopyridine was found to be effective in the removal of organic pollutants from wastewater. ekb.eg

The design of chiral ligands is particularly important for enantioselective catalysis, which is crucial in the pharmaceutical industry for producing single-enantiomer drugs. mdpi.com While not specifically detailed for this compound in the provided results, the general principle involves creating ligands that can induce a preference for the formation of one enantiomer over the other. This is often achieved through noncovalent interactions between the ligand and the substrate. mdpi.com

Table 2: Transition Metal Complexes with Aminopyridine Ligands

| Metal Ion | Ligand | Stoichiometric Ratio (Metal:Ligand) | Potential Application | Reference |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 4-Aminopyridine | Various | Antimicrobial, cytotoxic, and catalytic activities | ekb.eg |

| Ni(II) | 4-Aminopyridine | 1:4 | Catalytic removal of organic dyes from wastewater | ekb.eg |

| Rh(I) | 2-(Methylthio)pyridine | Not isolated | Potential for catalytic applications | nbu.ac.in |

Materials Science Applications of Coordination Compounds

The ability of this compound to form coordination compounds with various metal ions opens up possibilities for its use in materials science.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The bifunctional nature of this compound, with its amino and methylthio groups, makes it a potential candidate for use as a linker in the synthesis of MOFs. These groups can coordinate to metal centers, leading to the formation of extended, porous structures. The properties of the resulting MOF, such as pore size and functionality, can be tailored by the choice of metal and any modifications to the ligand. Such materials have potential applications in gas storage, separation, and catalysis.

Vi. Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Amino-2-(methylthio)pyridine by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

Methylthio Protons (-SCH₃): A sharp singlet is expected for the three equivalent protons of the methylthio group. In similar compounds, this signal typically appears in the range of δ 2.5–2.7 ppm.

Amino Protons (-NH₂): The two protons of the amino group are expected to produce a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Pyridine (B92270) Ring Protons: The three protons on the pyridine ring will each produce a distinct signal.

The proton at C-6, adjacent to the ring nitrogen, is expected to be a doublet, shifted downfield due to the deshielding effect of the nitrogen atom.

The proton at C-5, coupled to the C-6 proton, would likely appear as a doublet of doublets.

The proton at C-3, adjacent to the methylthio group, would appear as a doublet.

The precise chemical shifts and coupling constants would provide definitive confirmation of the substitution pattern on the pyridine ring. A commercial supplier of this compound confirms that the ¹H NMR spectrum of their product complies with the expected structure.

Similar to ¹H NMR, specific published experimental ¹³C NMR data for this compound is scarce. However, the expected spectrum would feature six distinct signals, confirming the number of unique carbon environments.

Methylthio Carbon (-SCH₃): A single peak in the aliphatic region of the spectrum.

Pyridine Ring Carbons: Five separate signals are expected for the carbons of the pyridine ring.

C-2 and C-4: The carbons directly bonded to the methylthio and amino groups (C-2 and C-4) would be significantly influenced by these substituents.

C-6: The carbon adjacent to the ring nitrogen (C-6) is expected to be the most deshielded among the C-H carbons.

C-3 and C-5: The remaining two carbons would appear at distinct chemical shifts, reflecting their positions relative to the substituents and the ring nitrogen.

Analysis of related aminopyridines and their protonated forms by ¹³C NMR spectroscopy has been shown to be effective in determining the effects of substitution and protonation on the carbon skeleton. nih.gov

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the two nitrogen atoms in the this compound molecule: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. scispace.com The chemical shifts are highly sensitive to substitution and electronic effects. scispace.com

Based on studies of related aminopyridine derivatives, distinct chemical shifts are expected for the two nitrogen nuclei. scispace.com

Amino Nitrogen (-NH₂): The nitrogen of the primary amino group in similar compounds is typically found in the range of δ -297.9 to -318.9 ppm. scispace.com

Pyridine Ring Nitrogen: The ring nitrogen chemical shift is sensitive to the electronic contributions of the substituents. In various aminopyridine N-oxides, the pyridine ring nitrogen appears in a range of approximately δ -74 to -127 ppm. scispace.com Protonation is known to occur primarily on the annular nitrogen, which would cause a significant downfield shift in its ¹⁵N NMR signal. nih.gov

Table 1: Predicted NMR Characteristics for this compound This table is based on established principles and data from analogous compounds, as direct experimental values for the target compound are not widely published.

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -SCH₃ | ~ 2.5 - 2.7 | Singlet | |

| -NH₂ | Variable | Broad Singlet | Dependent on solvent and concentration. | |

| Pyridine H-3 | Aromatic Region | Doublet | ||

| Pyridine H-5 | Aromatic Region | Doublet of Doublets | ||

| Pyridine H-6 | Aromatic Region | Doublet | Deshielded by adjacent ring nitrogen. | |

| ¹³C | -SCH₃ | Aliphatic Region | Singlet | |

| Pyridine C-2 | Aromatic Region | Singlet | Attached to -SCH₃ group. | |

| Pyridine C-3 | Aromatic Region | Singlet | ||

| Pyridine C-4 | Aromatic Region | Singlet | Attached to -NH₂ group. | |

| Pyridine C-5 | Aromatic Region | Singlet | ||

| Pyridine C-6 | Aromatic Region | Singlet | Deshielded by adjacent ring nitrogen. | |

| ¹⁵N | -NH₂ | ~ -298 to -319 scispace.com | Singlet | Exocyclic amino group. |

| Pyridine N-1 | ~ -74 to -127 scispace.com | Singlet | Endocyclic ring nitrogen. |

13C NMR for Carbon Skeleton Analysis

Infrared (IR) and Raman Spectroscopy